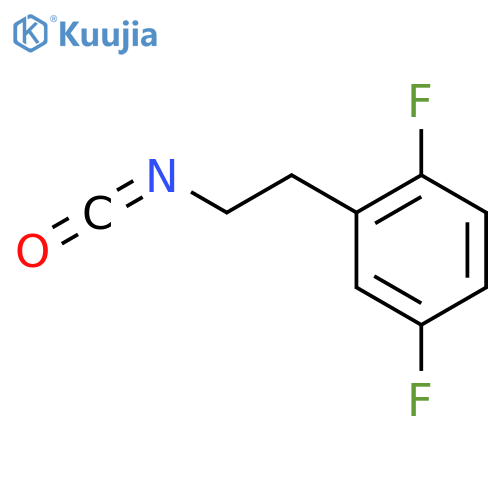Cas no 1368712-75-7 (1,4-difluoro-2-(2-isocyanatoethyl)benzene)

1368712-75-7 structure
商品名:1,4-difluoro-2-(2-isocyanatoethyl)benzene
1,4-difluoro-2-(2-isocyanatoethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1,4-difluoro-2-(2-isocyanatoethyl)benzene
- 1368712-75-7
- EN300-1870151
-
- インチ: 1S/C9H7F2NO/c10-8-1-2-9(11)7(5-8)3-4-12-6-13/h1-2,5H,3-4H2
- InChIKey: LFIAJXZRILCFMQ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1CCN=C=O)F
計算された属性
- せいみつぶんしりょう: 183.04957017g/mol
- どういたいしつりょう: 183.04957017g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 29.4Ų
1,4-difluoro-2-(2-isocyanatoethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1870151-1.0g |
1,4-difluoro-2-(2-isocyanatoethyl)benzene |
1368712-75-7 | 1g |
$914.0 | 2023-06-01 | ||
| Enamine | EN300-1870151-0.1g |
1,4-difluoro-2-(2-isocyanatoethyl)benzene |
1368712-75-7 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1870151-10.0g |
1,4-difluoro-2-(2-isocyanatoethyl)benzene |
1368712-75-7 | 10g |
$3929.0 | 2023-06-01 | ||
| Enamine | EN300-1870151-0.25g |
1,4-difluoro-2-(2-isocyanatoethyl)benzene |
1368712-75-7 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1870151-0.05g |
1,4-difluoro-2-(2-isocyanatoethyl)benzene |
1368712-75-7 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1870151-0.5g |
1,4-difluoro-2-(2-isocyanatoethyl)benzene |
1368712-75-7 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1870151-2.5g |
1,4-difluoro-2-(2-isocyanatoethyl)benzene |
1368712-75-7 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1870151-5.0g |
1,4-difluoro-2-(2-isocyanatoethyl)benzene |
1368712-75-7 | 5g |
$2650.0 | 2023-06-01 | ||
| Enamine | EN300-1870151-1g |
1,4-difluoro-2-(2-isocyanatoethyl)benzene |
1368712-75-7 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1870151-10g |
1,4-difluoro-2-(2-isocyanatoethyl)benzene |
1368712-75-7 | 10g |
$3929.0 | 2023-09-18 |
1,4-difluoro-2-(2-isocyanatoethyl)benzene 関連文献
-
1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
1368712-75-7 (1,4-difluoro-2-(2-isocyanatoethyl)benzene) 関連製品
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
